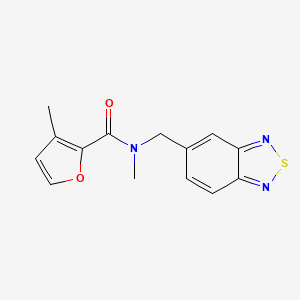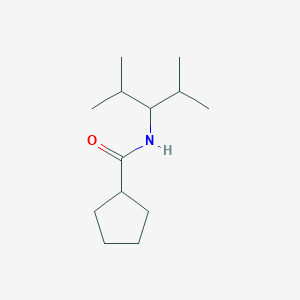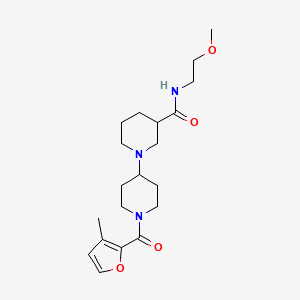
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide, also known as BZMF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BZMF is a heterocyclic compound that contains both a benzothiadiazole and a furamide moiety. It has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. In cancer cells, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neuroprotection, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In neuroprotection, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide has been shown to reduce excitotoxicity and oxidative stress, which are involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under normal laboratory conditions. However, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide has some limitations. It is not water-soluble, which can make it difficult to use in some experiments. It also has limited solubility in organic solvents, which can limit its use in some applications.
Zukünftige Richtungen
There are several future directions for the study of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide. In optoelectronics, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide can be further studied as a building block for the synthesis of new organic semiconductors with improved properties. In photovoltaics, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide can be further studied as an electron donor material in bulk heterojunction solar cells with improved efficiency. In biomedicine, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide can be further studied as an anticancer agent and a neuroprotective agent with improved efficacy and reduced toxicity. Additionally, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide can be studied for its potential applications in other fields such as catalysis and sensing.
Conclusion:
In conclusion, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide is a promising compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide and to explore its applications in various fields.
Synthesemethoden
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide can be synthesized using a variety of methods. One method involves the reaction of 2-amino-5-chlorobenzothiazole with 2-furoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-amino-5-chlorobenzothiazole with 2-furoic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The yield of N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide can vary depending on the method used, but it typically ranges from 50% to 80%.
Wissenschaftliche Forschungsanwendungen
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide has been studied for its potential applications in various fields such as optoelectronics, photovoltaics, and biomedicine. In optoelectronics, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide has been used as a building block for the synthesis of organic semiconductors that can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In photovoltaics, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide has been used as an electron donor material in bulk heterojunction solar cells. In biomedicine, N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethyl-2-furamide has shown potential as an anticancer agent and a neuroprotective agent.
Eigenschaften
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N,3-dimethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-9-5-6-19-13(9)14(18)17(2)8-10-3-4-11-12(7-10)16-20-15-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLUOFPPWOUUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(C)CC2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-acetyl-2-methyl-N-[3-(pyridin-3-yloxy)propyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5481671.png)
![N-(3-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5481672.png)
![{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5481678.png)
![2,3,5-trimethyl-N-[2-(1-pyrrolidinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5481681.png)
![N-(tert-butyl)-2-{2-[(tert-butylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5481685.png)
![4-[4-(benzyloxy)-3-ethoxybenzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5481697.png)

![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(quinolin-8-yloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5481730.png)
![3-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5481738.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate](/img/structure/B5481748.png)
![7-hydroxy-4-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-chromen-2-one](/img/structure/B5481751.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5481784.png)